![molecular formula C21H19N3O2S B2743903 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 396723-98-1](/img/structure/B2743903.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Description
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Compounds with related chemical structures have been synthesized and characterized, highlighting the diverse chemical reactions and structural analyses involved in developing such molecules. For instance, a study detailed the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the methodology for creating complex heterocyclic compounds (Gad-Elkareem et al., 2011). Similarly, the ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives were reported, highlighting an environmentally sustainable process for developing cell cycle inhibitors (Nițulescu et al., 2015).
Biological Activities of Related Compounds
The biological evaluation of novel pyrazole, isoxazole, and other heterocyclic derivatives has been a subject of interest, with studies focusing on their antimicrobial and anti-inflammatory potential. For example, a series of new pyrazole, isoxazole, and benzodiazepine derivatives were prepared and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, demonstrating the therapeutic potential of such compounds (Kendre et al., 2015).
Chemical Structure Analysis and Molecular Docking
Advanced techniques such as molecular docking and quantum chemical calculations have been applied to analyze the structure and predict the biological effects of related molecules. A study conducted molecular docking and quantum chemical calculations on a pyrazole derivative to understand its biological effects better, indicating the importance of computational methods in drug discovery (Viji et al., 2020).
properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-21(14-6-7-14)22-20-18-12-27-13-19(18)23-24(20)15-8-10-17(11-9-15)26-16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNCNNEIVEJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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